molecular formula C18H19BrN2OS B2982785 2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide CAS No. 1059072-96-6

2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide

Cat. No. B2982785
M. Wt: 391.33
InChI Key: DFSAHHYWIKJFTP-UHFFFAOYSA-N
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Description

“2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of imidazole derivatives involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained . This method is general, inexpensive, and versatile .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Palladium-Catalyzed Carbonylative Synthesis

The reactivity of related compounds under palladium-catalyzed oxidative aminocarbonylation conditions has been explored, offering a pathway for the synthesis of functionalized benzimidazothiazoles. This process utilizes 2-prop-2-ynylsulfanyl-3H-benzimidazolium salts, reacting them with amines, carbon monoxide, and oxygen to yield 2-benzo[4,5]imidazo[2,1-b]thiazol-3-yl-N,N-dialkylacetamides. The efficiency of this synthesis demonstrates the compound's potential as a precursor in complex organic syntheses, supported by X-ray diffraction analysis of the products (Veltri et al., 2016).

Imidazole and Benzimidazole Additions

Research on the addition of imidazole and benzimidazole to quinones has been carried out, showing how these reactions yield various substituted hydroquinones. This work elucidates the chemistry of benzimidazole derivatives and their potential in synthesizing novel compounds with significant chemical and biological activities (Escolástico et al., 1994).

Synthesis of Thieno[2,3-b]-Thiophene Derivatives

A study describes the synthesis of derivatives incorporating a thieno[2,3-b]thiophene moiety, showcasing the versatility and accessibility of such compounds. This research indicates the compound's utility in creating materials with potential electronic, optical, and biological applications (Mabkhot et al., 2010).

Synthesis and Characterization of Phenylmethyl-2-imidazol-1-ylethanoate

This research focuses on the synthesis and characterization of Phenylmethyl-2-imidazol-1-ylethanoate, a compound demonstrating the broad applicability of benzimidazole derivatives in synthesizing novel chemical entities. The study provides insights into the methodologies for creating such compounds and their potential uses in further chemical synthesis (Liu Li-li, 2011).

Electrosynthesis and Bifunctional Electrocatalysis

The electrosynthesis of an imidazole derivative has been achieved, leading to the development of a multi-wall carbon nanotube modified glassy carbon electrode. This electrode serves as an efficient bifunctional electrocatalyst for the oxidation of biomolecules, demonstrating the compound's potential in sensor development and analytical applications (Nasirizadeh et al., 2013).

Future Directions

Imidazole and its derivatives have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research could focus on expanding the range of biological activities of these compounds and exploring their potential in various therapeutic applications .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,4,6-trimethylphenyl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS.BrH/c1-11-8-12(2)17(13(3)9-11)16(21)10-22-18-19-14-6-4-5-7-15(14)20-18;/h4-9H,10H2,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSAHHYWIKJFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CSC2=NC3=CC=CC=C3N2)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1H-benzo[d]imidazol-2-yl)thio)-1-mesitylethanone hydrobromide

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